Niraparib hydrochloride

説明

Niraparib is an orally active poly (ADP-ribose) polymerase (PARP) inhibitor. By blocking the enzymes responsible for DNA repair, niraparib induces cytotoxicity in cancer cells. Niraparib is selective towards PARP-1 and PARP-2. First approved by the FDA on March 27, 2017, niraparib is used to treat epithelial ovarian, fallopian tube, or primary peritoneal cancer. Niraparib was approved by the European Commission on November 16, 2017 and by Health Canada on June 27, 2019.

Niraparib is a Poly(ADP-Ribose) Polymerase Inhibitor. The mechanism of action of niraparib is as a Poly(ADP-Ribose) Polymerase Inhibitor.

Niraparib is a small molecule inhibitor of poly ADP-ribose polymerase that is used in the therapy of selected patients with refractory and advanced ovarian carcinoma. Niraparib therapy is associated with a low rate of transient elevations in serum aminotransferase during therapy, but has not been linked to instances of clinically apparent liver injury.

Niraparib is an orally bioavailable inhibitor of poly (ADP-ribose) polymerase (PARP) types 1 and 2 (PARP-1 and -2), with antineoplastic activity. Upon administration, niraparib binds to and inhibits the activity of PARP-1 and -2, thereby inhibiting PARP-1 and -2-mediated DNA repair, enhancing the accumulation of DNA strand breaks, promoting genomic instability and resulting in apoptosis. The PARP family of proteins catalyzes post-translational ADP-ribosylation of nuclear proteins and is activated by single-strand DNA (ssDNA) breaks.

See also: Niraparib Tosylate Monohydrate (has salt form); Niraparib tosylate (is active moiety of); Niraparib; abiraterone acetate (component of).

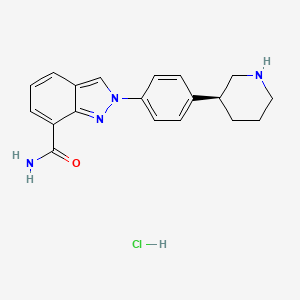

Structure

2D Structure

特性

IUPAC Name |

2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O.ClH/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14;/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24);1H/t14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXYDNYFWAFBCAN-PFEQFJNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60146130 | |

| Record name | MK 4827 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60146130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1038915-64-8 | |

| Record name | Niraparib hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1038915648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK 4827 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60146130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NIRAPARIB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4JFC1PHCI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Niraparib Hydrochloride in DNA Repair

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Niraparib is a potent, orally bioavailable inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[1][2] Its primary mechanism of action revolves around the concept of synthetic lethality, where it induces cytotoxicity in tumor cells with pre-existing defects in DNA repair pathways, particularly the Homologous Recombination (HR) pathway.[3][4] Niraparib's efficacy is attributed to two key actions: the inhibition of PARP enzymatic activity and the trapping of PARP-DNA complexes.[3][5] This dual mechanism leads to an accumulation of DNA double-strand breaks (DSBs), genomic instability, and ultimately, cancer cell death. This guide provides a comprehensive overview of the molecular mechanisms underlying niraparib's function, quantitative data on its activity, detailed experimental protocols for its characterization, and visual representations of the key signaling pathways involved.

Core Mechanism of Action: PARP Inhibition and Synthetic Lethality

The Role of PARP in DNA Repair

PARP enzymes, particularly PARP-1 and PARP-2, are crucial for the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[2][3] Upon detection of an SSB, PARP binds to the damaged DNA and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage, facilitating the repair of the SSB.

Niraparib-Mediated PARP Inhibition

Niraparib competitively inhibits the binding of NAD+, the substrate for PAR synthesis, to the catalytic domain of PARP-1 and PARP-2.[6] This inhibition prevents the PARylation cascade, thereby hindering the recruitment of the BER machinery to the site of SSBs. As a result, SSBs accumulate within the cell.

The Principle of Synthetic Lethality

In cells with a functional Homologous Recombination (HR) pathway, the accumulation of SSBs due to PARP inhibition can be tolerated, as the resulting DSBs that form during DNA replication can be efficiently repaired. However, in cancer cells with defects in the HR pathway (a state known as Homologous Recombination Deficiency or HRD), often due to mutations in genes like BRCA1 and BRCA2, these DSBs cannot be accurately repaired.[3][4] The cell is then forced to rely on error-prone repair mechanisms like Non-Homologous End Joining (NHEJ), leading to gross genomic instability and eventual cell death.[3] This selective killing of HR-deficient cells by PARP inhibitors is termed "synthetic lethality."

PARP Trapping: A Key Cytotoxic Mechanism

Beyond catalytic inhibition, niraparib also "traps" PARP enzymes on the DNA at the site of damage.[3][5] The binding of niraparib to the PARP enzyme stabilizes the PARP-DNA complex, preventing its dissociation even after the repair would have been completed. These trapped PARP-DNA complexes are highly cytotoxic, acting as physical barriers that stall and collapse replication forks, leading to the formation of more DSBs.[5] The potency of PARP trapping varies among different PARP inhibitors, with some studies suggesting that niraparib is a more potent PARP trapper than olaparib and rucaparib.[5][6]

Quantitative Data on Niraparib Activity

The following tables summarize key quantitative data related to the efficacy of niraparib from various studies.

Table 1: Inhibitory Activity of Niraparib against PARP Isoforms

| PARP Isoform | IC50 (nM) |

| PARP-1 | 3.8 |

| PARP-2 | 2.1 |

Data from Jones et al. (2009) as cited in "An In-Depth Review of Niraparib in Ovarian Cancer..."

Table 2: Niraparib IC50 Values in Various Cancer Cell Lines

| Cell Line | Cancer Type | BRCA Status | IC50 (µM) |

| MIA PaCa-2 | Pancreatic | Proficient | 26 |

| PANC-1 | Pancreatic | Proficient | 50 |

| Capan-1 | Pancreatic | BRCA2-deficient | 15 |

| OVCAR8 | Ovarian | Proficient | 20 |

| PEO1 | Ovarian | BRCA2-deficient | 28 |

| BT549 | Breast (TNBC) | Germline WT | 7 |

| HCC1143 | Breast (TNBC) | Germline WT | 9 |

| HCC70 | Breast (TNBC) | Germline WT | 4 |

| HCT-116 | Colorectal | Not Specified | Not specified |

| RKO | Colorectal | Not Specified | Not specified |

| PEO1 | Ovarian | BRAC1/2 mutant | 7.487 |

| UWB1.289 | Ovarian | BRAC1/2 mutant | 21.34 |

| UWB1.289+BRCA1 | Ovarian | Wild-type BRAC1 | 58.98 |

Data compiled from multiple sources.[7][8][9][10]

Table 3: Progression-Free Survival (PFS) Data from the Phase 3 NOVA Trial

| Patient Cohort | Median PFS (Niraparib) | Median PFS (Placebo) | Hazard Ratio (95% CI) | p-value |

| Germline BRCA mutant (gBRCAmut) | 21.0 months | 5.5 months | 0.27 (0.17–0.41) | < 0.0001 |

| Non-gBRCAmut | 9.3 months | 3.9 months | 0.45 (0.34–0.61) | < 0.0001 |

| Non-gBRCAmut with HRD-positive tumors | 12.9 months | 3.8 months | 0.38 (Not Specified) | Not Specified |

Data from the ENGOT-OV16/NOVA trial.[11][12]

Key Experimental Protocols

PARP Trapping Assay (Chromatin Fractionation and Immunoblotting)

This method quantifies the amount of PARP1 tightly bound to chromatin.

Principle: Cells are treated with the PARP inhibitor and then subjected to subcellular fractionation to separate the chromatin-bound proteins from soluble nuclear and cytoplasmic proteins. The amount of PARP1 in the chromatin fraction is then quantified by western blotting.

Detailed Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., HeLa, A549) in 10 cm dishes and grow to 80-90% confluency.

-

Treat cells with the desired concentrations of niraparib (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for a specified time (e.g., 4 hours). To induce DNA damage and enhance trapping, co-treatment with a DNA-damaging agent like methyl methanesulfonate (MMS) at a final concentration of 0.01% for the last hour of incubation can be performed.

-

-

Chromatin Fractionation:

-

Harvest cells by scraping and wash twice with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 1.5 mM MgCl2, 0.34 M sucrose, 10% glycerol, 1 mM DTT, and protease inhibitors).

-

Add Triton X-100 to a final concentration of 0.1% and incubate on ice for 10 minutes to lyse the plasma membrane.

-

Centrifuge at 1,300 x g for 5 minutes at 4°C to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

-

Wash the nuclear pellet with the hypotonic buffer.

-

Lyse the nuclei in a low-salt buffer (e.g., 3 mM EDTA, 0.2 mM EGTA, 1 mM DTT, and protease inhibitors) on ice for 30 minutes.

-

Centrifuge at 1,700 x g for 5 minutes at 4°C to separate the soluble nuclear fraction (supernatant) from the insoluble chromatin pellet.

-

Wash the chromatin pellet with the low-salt buffer.

-

Resuspend the final chromatin pellet in a high-salt buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, and protease inhibitors) and sonicate to shear DNA and solubilize proteins.

-

-

Western Blot Analysis:

-

Determine the protein concentration of the chromatin fractions using a BCA assay.

-

Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against PARP1 overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities using densitometry software. Normalize the PARP1 signal to a loading control for the chromatin fraction, such as Histone H3.

-

Homologous Recombination Deficiency (HRD) Assay (Genomic Scar Analysis)

This assay measures the extent of genomic instability in a tumor, which is a hallmark of HRD.

Principle: HRD leads to a characteristic pattern of genomic alterations, often referred to as "genomic scars." These scars, including Loss of Heterozygosity (LOH), Telomeric Allelic Imbalance (TAI), and Large-scale State Transitions (LST), can be quantified using next-generation sequencing (NGS) or SNP arrays to generate a genomic instability score (GIS).

Detailed Methodology:

-

DNA Extraction:

-

Extract genomic DNA from formalin-fixed paraffin-embedded (FFPE) tumor tissue or a fresh-frozen tumor sample. Ensure high-quality DNA is obtained.

-

-

Library Preparation and Sequencing:

-

Prepare a whole-genome or targeted sequencing library from the extracted DNA.

-

Perform next-generation sequencing to a sufficient depth of coverage (e.g., >30x for whole-genome sequencing) to accurately call single nucleotide polymorphisms (SNPs) and copy number variations (CNVs).

-

-

Bioinformatic Analysis:

-

Loss of Heterozygosity (LOH): Identify regions of the genome where one parental allele has been lost. This is determined by analyzing the allele frequencies of heterozygous SNPs. An LOH score is calculated based on the number and size of these regions.

-

Telomeric Allelic Imbalance (TAI): Measure the number of regions with allelic imbalance that extend to the telomere but do not cross the centromere. This reflects chromosomal instability near the ends of chromosomes.

-

Large-scale State Transitions (LST): Count the number of chromosomal breaks between adjacent regions of at least 10 Mb. This is a measure of large-scale chromosomal rearrangements.

-

-

Genomic Instability Score (GIS) Calculation:

-

Combine the scores for LOH, TAI, and LST into a composite GIS. Different commercial and academic assays may use different algorithms and weighting for this calculation.

-

A tumor is typically classified as HRD-positive if its GIS is above a pre-defined threshold. For example, the myChoice CDx assay uses a GIS cutoff of ≥ 42.

-

Cell Viability Assay (e.g., CCK-8 or MTT Assay)

This assay measures the cytotoxic effect of niraparib on cancer cells.

Principle: The assay is based on the reduction of a tetrazolium salt (WST-8 in CCK-8, or MTT) by cellular dehydrogenases in viable cells to a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Detailed Methodology:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow the cells to attach.

-

-

Drug Treatment:

-

Prepare a serial dilution of niraparib in culture medium at 2x the final desired concentrations.

-

Remove the medium from the wells and add 100 µL of the niraparib dilutions or vehicle control (DMSO) to the respective wells.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

-

Assay Procedure (CCK-8):

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the cell viability against the logarithm of the niraparib concentration and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) using non-linear regression analysis.

-

Signaling Pathways and Experimental Workflows

DNA Repair Signaling Pathways

The following diagrams illustrate the key DNA repair pathways and the points of intervention by niraparib.

Caption: Overview of DNA repair pathways and niraparib's mechanism of action.

Experimental Workflow Diagrams

Caption: Workflow for the PARP trapping assay.

Caption: Workflow for the HRD assay.

Conclusion

Niraparib hydrochloride represents a significant advancement in the targeted therapy of cancers with DNA repair deficiencies. Its dual mechanism of catalytic PARP inhibition and PARP trapping culminates in synthetic lethality in HR-deficient tumors. A thorough understanding of its mechanism of action, supported by quantitative data and robust experimental methodologies, is crucial for its effective clinical application, the development of rational combination therapies, and the identification of patient populations most likely to benefit from this therapeutic approach. The continued investigation into the nuances of PARP inhibitor resistance and the refinement of biomarkers for HRD will further optimize the use of niraparib in the oncology setting.

References

- 1. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]

- 4. urology-textbook.com [urology-textbook.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Niraparib-induced STAT3 inhibition increases its antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jcancer.org [jcancer.org]

- 11. researchgate.net [researchgate.net]

- 12. TESARO's Niraparib Significantly Improved Progression-Free Survival For Patients With Ovarian Cancer In Both Cohorts Of The Phase 3 NOVA Trial [clinicalleader.com]

The Discovery and Chemical Synthesis of Niraparib: A Technical Guide

An In-depth Whitepaper for Researchers and Drug Development Professionals

Abstract

Niraparib (marketed as Zejula) is a potent, orally active, and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[1][2] Its development marked a significant advancement in the treatment of cancers with deficiencies in DNA repair mechanisms, particularly homologous recombination (HR). This guide provides a comprehensive overview of the discovery, mechanism of action, chemical synthesis, and preclinical and clinical development of niraparib. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, tabulated quantitative data, and visual diagrams of key pathways and workflows.

Discovery and Development Milestones

Niraparib was initially developed by Merck and later acquired by Tesaro, which was subsequently purchased by GlaxoSmithKline (GSK).[3] The drug received Fast Track designation from the U.S. Food and Drug Administration (FDA).[4] Its first global approval came on March 27, 2017, in the United States for the maintenance treatment of adult patients with recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer who are in complete or partial response to platinum-based chemotherapy.[1][2][4] This was followed by approval in the European Union on November 16, 2017.[4]

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Niraparib's primary mechanism of action is the inhibition of PARP enzymes, which are critical for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[5] In healthy cells, if the BER pathway is inhibited, alternative repair mechanisms like homologous recombination (HR) can fix the resulting DNA damage. However, many cancer cells, particularly those with mutations in BRCA1 or BRCA2 genes, have a deficient HR pathway.[5]

By inhibiting PARP, niraparib causes SSBs to accumulate. During DNA replication, these unresolved SSBs lead to the formation of more lethal double-strand breaks (DSBs).[5] In HR-deficient cancer cells, these DSBs cannot be effectively repaired, triggering cell cycle arrest, apoptosis, and ultimately cell death.[6][7] This phenomenon, where the combination of two non-lethal defects (PARP inhibition and HR deficiency) leads to cell death, is known as "synthetic lethality."[8]

Furthermore, niraparib not only blocks the enzymatic activity of PARP but also traps the PARP enzyme on the DNA at the site of damage.[5] These trapped PARP-DNA complexes are highly cytotoxic and further contribute to the drug's anti-tumor efficacy.[5] The PARP-trapping potency of various inhibitors has been shown to correlate with their cytotoxicity, with niraparib demonstrating stronger trapping activity than olaparib or rucaparib.[4][8]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Niraparib: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research.manchester.ac.uk [research.manchester.ac.uk]

- 4. Niraparib - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]

- 6. urology-textbook.com [urology-textbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacokinetics and Pharmacodynamics of Niraparib: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of niraparib, a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP)-1 and PARP-2. The following sections detail its absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as its mechanism of action and anti-tumor efficacy in various preclinical models.

Pharmacokinetics

Niraparib has been extensively characterized in preclinical studies, demonstrating favorable pharmacokinetic properties that contribute to its potent anti-tumor activity. A key feature of niraparib is its high oral bioavailability and extensive tissue distribution, including significant penetration of the blood-brain barrier.[1][2][3][4][5][6][7]

Data Presentation: Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of niraparib observed in preclinical animal models.

Table 1: Oral Bioavailability of Niraparib in Preclinical Species

| Animal Model | Oral Bioavailability (%) | Reference |

| Rat | 27 | [8] |

| Dog | 57 | [8] |

| Mouse | 65 | [9] |

Table 2: Niraparib Distribution in Preclinical Models

| Tissue/Compartment | Key Finding | Animal Model | Reference |

| Tumor | Tumor exposure is 3.3 times greater than plasma exposure at steady state. | Mouse Xenograft | [1][2][3][4][5][7] |

| High tumor exposure (AUC₀₋₂₄h: 213,959 ng/g•hr). | MDA-MB-436 Xenograft | [10] | |

| Brain | Readily crosses the blood-brain barrier with sustained exposure.[1][2][3][4][5][7] | Mouse Xenograft | [1][2][3][4][5][7] |

| High brain exposure (AUC₀₋₂₄h: 18,721 ng/g•hr).[10] | MDA-MB-436 Xenograft | [10] | |

| Brain-to-plasma concentration ratios ranged from 0.85-0.99. | Rodent Model | [11] | |

| In a glioblastoma model, mean drug concentration in the brain tumor was 24µM 2 hours post-dose and 1.36µM 24 hours post-dose. | GL261 Orthotopic Glioblastoma Model | [12] | |

| General Tissue | Demonstrates high levels of tissue penetration and retention in most perfused (lung, liver, kidney) and non-perfused tissues (tumor, ovary, pancreas).[12] | A2780 Xenograft | [12] |

| Plasma Protein Binding | 83% bound to human plasma proteins. | In vitro (Human Plasma) | [13] |

| Free fraction in mouse and human plasma are 26% and 16%, respectively. | In vitro (Mouse and Human Plasma) | [14] |

Table 3: Metabolism and Excretion of Niraparib

| Parameter | Description | Reference |

| Metabolism | Primarily metabolized by carboxylesterases (CEs) to a major inactive metabolite, M1.[13][15] Cytochrome P450 enzymes play a minor role.[16] | [13][15][16] |

| Excretion | Eliminated through multiple pathways including liver metabolism, hepatobiliary excretion, and renal elimination.[13][15] Following a single oral dose in humans, approximately 47.5% of the dose was recovered in urine and 38.8% in feces over 21 days.[15] | [13][15] |

| Half-life | The mean half-life (t₁/₂) following multiple daily doses is 36 hours in humans. | [13] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following section outlines typical experimental protocols used in the preclinical evaluation of niraparib.

In Vivo Pharmacokinetic Studies

-

Animal Models: Studies are commonly conducted in mice (e.g., CD-1, athymic nude mice bearing xenografts), Sprague-Dawley rats, and beagle dogs.[8][14]

-

Dosing: Niraparib is typically administered orally (p.o.) via gavage. Doses in mouse xenograft models have ranged from 25 mg/kg to 75 mg/kg once daily.[1][4] For pharmacokinetic analysis, single or multiple doses may be administered. For example, in one study, mice were treated for 5 consecutive days to reach steady state.[6][10]

-

Sample Collection: Blood samples are collected at various time points post-dose (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) to determine plasma concentrations.[6] Tissues such as tumor, brain, and bone marrow are also collected at specified time points.[6]

-

Analytical Method: Drug concentrations in plasma and tissue homogenates are quantified using liquid chromatography with tandem mass spectrometry (LC-MS/MS).[12][17]

In Vivo Pharmacodynamic and Efficacy Studies

-

Animal Models: Efficacy studies often utilize immunodeficient mice bearing subcutaneous or orthotopic xenografts of human cancer cell lines (e.g., MDA-MB-436 triple-negative breast cancer, A2780 ovarian cancer) or patient-derived xenografts (PDXs).[4][18] Intracranial tumor models are used to assess efficacy against brain metastases.[1][3]

-

Treatment Regimen: Niraparib is administered orally, typically once daily, at doses near the maximum tolerated dose (MTD).[10] Treatment duration can range from several weeks to over a month.[1][4]

-

Efficacy Endpoints: Tumor growth is monitored regularly (e.g., twice weekly) by measuring tumor volume.[10] Tumor growth inhibition (TGI) is calculated at the end of the study.[19] For intracranial models, survival is a key endpoint.[17]

-

Pharmacodynamic Biomarkers: To confirm target engagement, PARP inhibition in tumor tissue is assessed. This can be done by measuring the levels of poly(ADP-ribose) (PAR) using an enzyme-linked immunosorbent assay (ELISA).[17] A reduction in PAR levels indicates PARP enzyme inhibition.

Visualizations: Signaling Pathways and Experimental Workflows

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Niraparib is a potent inhibitor of PARP-1 and PARP-2, enzymes critical for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[13][20][21] In cancer cells with defects in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP-mediated repair leads to the accumulation of SSBs.[20] These unrepaired SSBs are converted to more lethal double-strand breaks (DSBs) during DNA replication.[20] In HR-deficient cells, these DSBs cannot be accurately repaired, leading to genomic instability and ultimately cell death through a mechanism known as synthetic lethality.[21] Furthermore, niraparib "traps" PARP enzymes on DNA, forming cytotoxic PARP-DNA complexes that further contribute to its anti-tumor activity.[20]

Caption: Niraparib's mechanism of action via PARP inhibition and synthetic lethality.

General Workflow for Preclinical PK/PD Evaluation

The preclinical assessment of a PARP inhibitor like niraparib follows a structured workflow to characterize its pharmacokinetic and pharmacodynamic properties and to establish its anti-tumor efficacy.

Caption: A generalized workflow for the preclinical evaluation of niraparib.

Logical Relationship: Favorable PK Properties and Enhanced Efficacy

The superior preclinical efficacy of niraparib, particularly in tumors without BRCA mutations and in intracranial models, is strongly linked to its distinct pharmacokinetic profile.[1][6]

Caption: Link between niraparib's PK properties and its preclinical efficacy.

References

- 1. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models | Semantic Scholar [semanticscholar.org]

- 3. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 6. oncotarget.com [oncotarget.com]

- 7. oncotarget.com [oncotarget.com]

- 8. Determination of the absolute oral bioavailability of niraparib by simultaneous administration of a 14C-microtracer and therapeutic dose in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cancer-research-network.com [cancer-research-network.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. ascopubs.org [ascopubs.org]

- 13. go.drugbank.com [go.drugbank.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Efficacy and pharmacodynamics of niraparib in BRCA-mutant and wild-type intracranial triple-negative breast cancer murine models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]

- 21. urology-textbook.com [urology-textbook.com]

Preclinical Evaluation of Niraparib Hydrochloride in Cancer Models: A Technical Guide

Niraparib, an orally bioavailable and highly selective inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes PARP-1 and PARP-2, has emerged as a significant therapeutic agent in oncology.[1][2][3][4] Its approval for the treatment of recurrent epithelial ovarian, fallopian tube, and primary peritoneal cancers underscores the success of targeting DNA damage repair pathways in cancer therapy.[1][2][3] This technical guide provides an in-depth overview of the preclinical studies that have elucidated the mechanism of action, efficacy, and therapeutic potential of niraparib hydrochloride in various cancer models.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Niraparib's primary mechanism of action involves the inhibition of PARP-1 and PARP-2, enzymes crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[3][5] In cancer cells with deficiencies in the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs), such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to a phenomenon known as "synthetic lethality".[1] When SSBs are not repaired by PARP, they can degenerate into DSBs during DNA replication. In HR-deficient cells, these DSBs cannot be accurately repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis.[6]

Beyond enzymatic inhibition, niraparib also functions by "trapping" PARP enzymes on the DNA at the site of damage. This creates PARP-DNA complexes that are highly cytotoxic, further contributing to the drug's anti-tumor activity.[1] In cultured cancer cells, niraparib has been shown to be approximately twice as potent as the PARP inhibitor olaparib in trapping PARP onto DNA.[1]

In Vitro Preclinical Studies

The anti-proliferative activity of niraparib has been extensively evaluated across a wide range of cancer cell lines. These studies have been instrumental in defining its potency and selectivity.

Data Presentation: In Vitro Efficacy of Niraparib

| Cell Line | Cancer Type | BRCA Status | Key Finding | IC50/CC50 | Reference |

| MDA-MB-436 | Triple-Negative Breast Cancer | BRCA1 mutant | High sensitivity to niraparib | CC50 = 18 nM | [6] |

| SUM149 | Triple-Negative Breast Cancer | BRCA1 mutant | High sensitivity to niraparib | CC50 = 24 nM | [7] |

| PEO1 | Ovarian Cancer | BRCA2 mutant | Sensitive to niraparib | - | [8] |

| Capan-1 | Pancreatic Cancer | BRCA2 mutant | Sensitive to niraparib | - | [8][9] |

| Multiple | B-cell Lymphoid Malignancies | Various | Varied sensitivity; 697 (ALL) most sensitive | IC50 = 2 µM (697) | [10] |

| OVCAR8 | Ovarian Cancer | BRCA proficient | Less sensitive than BRCA-mutant lines | - | [8] |

| MIA PaCa-2 | Pancreatic Cancer | BRCA wild-type | More sensitive to niraparib than olaparib | - | [8][9] |

| PANC-1 | Pancreatic Cancer | BRCA wild-type | More sensitive to niraparib than olaparib | - | [8][9] |

| Multiple | Colorectal Cancer | MSI & MSS | No significant difference in sensitivity | - | [5] |

IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration; MSI: Microsatellite instability; MSS: Microsatellite stable.

Experimental Protocols

Cell Viability and Proliferation Assays (e.g., MTS, CellTiter-Glo)

-

Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Plates are incubated for a specified period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Reagent Addition: A viability reagent (e.g., MTS or CellTiter-Glo) is added to each well according to the manufacturer's instructions.

-

Signal Measurement: After a further incubation period, the absorbance (for colorimetric assays like MTS) or luminescence (for assays like CellTiter-Glo) is measured using a plate reader.

-

Data Analysis: The results are normalized to the vehicle control, and IC50/CC50 values are calculated using non-linear regression analysis.[9]

Colony Formation Assay

-

Cell Seeding: A low number of cells (e.g., 500-1000 cells/well) are seeded in 6-well plates.

-

Drug Treatment: Cells are treated with niraparib at various concentrations.

-

Long-Term Incubation: The cells are incubated for an extended period (e.g., 10-14 days) to allow for colony formation. The medium may be replaced periodically.

-

Colony Staining: Colonies are fixed with methanol and stained with a solution like crystal violet.

-

Quantification: The number of colonies (typically defined as clusters of >50 cells) in each well is counted manually or using imaging software.[8][9]

In Vivo Preclinical Studies

Animal models, particularly xenografts, have been critical for evaluating the in vivo efficacy, tolerability, and pharmacokinetic properties of niraparib.

Data Presentation: In Vivo Efficacy of Niraparib Monotherapy

| Cancer Model | Animal Model | BRCA Status | Niraparib Dose | Treatment Duration | Tumor Growth Inhibition (TGI) | Reference |

| MDA-MB-436 (TNBC) | Nude Mice | BRCA1 mutant | 25, 50, 75 mg/kg qd | 28 days | 60%, 93%, 107% | [11] |

| MDA-MB-436 (TNBC) | Nude Mice | BRCA1 mutant | 80 mg/kg qd | >4 weeks | Complete regression | [2] |

| OVC134 (Ovarian) | Nude Mice | BRCA wild-type | 20, 40, 60/50 mg/kg qd | 32 days | 4%, 21%, 64% | [11] |

| OVC134 (Ovarian PDX) | Nude Mice | BRCA wild-type | 50 -> 40 mg/kg qd | - | 58% | [1][11] |

| Capan-1 (Pancreatic) | Nude Mice | BRCA2 mutant | 45 mg/kg qd | 44 days | 53% | [1][11] |

| Intracranial (TNBC) | Mice | BRCA1 mutant | 50 mg/kg qd | - | Reduced tumor burden, improved survival | [7] |

| Intracranial (Pancreatic) | Mice | BRCA2 mutant | 45 mg/kg qd | 35 days | 62% | [1][11] |

qd: once daily; TNBC: Triple-Negative Breast Cancer; PDX: Patient-Derived Xenograft.

A key finding from preclinical studies is niraparib's ability to cross the blood-brain barrier.[1] In intracranial tumor models, niraparib accumulated in the brain and demonstrated significant antitumor activity, suggesting its potential for treating brain metastases.[1][2][7] Pharmacokinetic analyses revealed that tumor exposure to niraparib is significantly higher than plasma exposure, a favorable property that may contribute to its potent antitumor effects, especially in BRCA wild-type tumors.[1]

Experimental Protocols

Xenograft and PDX Tumor Models

-

Cell/Tissue Implantation: For cell line-derived xenografts (CDX), a suspension of cultured cancer cells (e.g., MDA-MB-436) is injected subcutaneously into the flank of immunocompromised mice (e.g., BALB/c nude mice).[12] For patient-derived xenografts (PDX), tumor fragments from a patient are implanted subcutaneously.

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., ~100 mm³).[12]

-

Randomization: Mice are randomized into treatment and control groups.

-

Drug Administration: Niraparib is administered, typically orally via gavage, at specified doses and schedules (e.g., 50 mg/kg, once daily).[13] The control group receives a vehicle solution.

-

Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly). Tumor volume is often calculated using the formula: (Length x Width²)/2.[13]

-

Endpoint: The study concludes when tumors in the control group reach a predetermined size, or after a fixed treatment duration. Efficacy is assessed by comparing tumor volumes between treated and control groups and calculating the Tumor Growth Inhibition (TGI).

Preclinical Combination Therapies

To enhance efficacy and overcome potential resistance, niraparib has been evaluated in combination with various other anti-cancer agents in preclinical models.

Data Presentation: Niraparib Combination Studies

| Combination Agent | Cancer Model(s) | Rationale | Key Finding | Reference |

| Gemcitabine | Cholangiocarcinoma (PDX) | Chemotherapy potentiation | Combination suppressed tumor growth more than single agents. | [12] |

| Irinotecan (SN-38) | Colorectal Cancer (MSI & MSS) | Potentiate Topoisomerase 1 inhibitor | Additive to synergistic inhibition of cell proliferation; enhanced tumor growth inhibition in vivo. | [5] |

| Brivanib (Angiogenic Inhibitor) | Ovarian Cancer (PEO1 xenograft) | Synergistic antitumor effect | Combination significantly inhibited tumor load compared to single agents. | [13] |

| Anti-PD-1/PD-L1 | Multiple syngeneic models | Enhance anti-tumor immunity | Enhanced anti-tumor activity, increased CD8+ and CD4+ T cell infiltration, and activation of interferon signaling. | [14][15] |

| M1774 (ATR Inhibitor) | Ovarian Cancer (PDX) | Overcome PARP inhibitor resistance | Synergistic anti-tumor activity in models resistant to either agent alone. | [16] |

| Neoantigen Reactive T cells (NRT) | Ovarian Cancer (ID8) | Enhance immunotherapy | Combination produced synergistic anti-tumor effects and prolonged survival. | [17] |

Preclinical evidence strongly suggests that niraparib can modulate the tumor immune microenvironment. Studies have shown that niraparib treatment increases the infiltration of CD8+ and CD4+ T cells and upregulates interferon response gene signatures.[14][15][17] This immunomodulatory effect provides a strong rationale for combining niraparib with immune checkpoint inhibitors like anti-PD-1, a strategy that has demonstrated synergistic antitumor activities in both BRCA-proficient and deficient tumors.[15] This synergy is partly attributed to the activation of the cGAS/STING pathway, which senses cytosolic DNA fragments resulting from PARP inhibitor-induced DNA damage, leading to a type I interferon response and enhanced anti-tumor immunity.[2][14]

Conclusion

The comprehensive preclinical evaluation of this compound has been foundational to its clinical success. In vitro and in vivo studies have consistently demonstrated its potent antitumor activity, particularly in models with homologous recombination deficiencies, by exploiting the principle of synthetic lethality.[18] Key preclinical findings include its superior PARP trapping activity, favorable pharmacokinetic profile with high tumor penetration, and efficacy in intracranial models.[1] Furthermore, preclinical combination studies have revealed synergistic effects with chemotherapy, anti-angiogenics, and notably, immune checkpoint inhibitors, paving the way for novel therapeutic strategies.[12][13][14] These studies provide a robust scientific rationale for the ongoing and future clinical investigation of niraparib across a spectrum of cancers.

References

- 1. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Treatment with the PARP inhibitor, niraparib, sensitizes colorectal cancer cell lines to irinotecan regardless of MSI/MSS status - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Niraparib-induced STAT3 inhibition increases its antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. PB1719: NIRAPARIB IN B-CELL LYMPHOID MALIGNANCIES: EXPLORING SYNTHETIC LETHALITY AS TARGET FOR THERAPY - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oncotarget.com [oncotarget.com]

- 12. researchgate.net [researchgate.net]

- 13. jcancer.org [jcancer.org]

- 14. aacrjournals.org [aacrjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Niraparib plays synergistic antitumor effects with NRT in a mouse ovarian cancer model with HRP - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

Niraparib's Inhibition of PARP-1 and PARP-2 Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niraparib is a highly potent and selective oral inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2. These enzymes are critical components of the cellular machinery responsible for DNA repair. By inhibiting PARP, niraparib disrupts the repair of single-strand DNA breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, this inhibition leads to the accumulation of double-strand DNA breaks (DSBs) during replication, ultimately resulting in cell death through a mechanism known as synthetic lethality. This technical guide provides an in-depth overview of the core mechanisms of niraparib's action, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the associated biological pathways and experimental workflows.

Introduction to PARP and its Role in DNA Repair

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes integral to various cellular processes, including DNA repair, genomic stability, and programmed cell death. PARP-1 and PARP-2 are particularly crucial in the base excision repair (BER) pathway, which addresses single-strand DNA breaks (SSBs). Upon detection of a DNA SSB, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the subsequent repair steps.

Niraparib: Mechanism of Action

Niraparib is an orally active inhibitor that potently targets the catalytic activity of both PARP-1 and PARP-2.[1] Its mechanism of action involves two key aspects:

-

Catalytic Inhibition: Niraparib competes with the natural substrate NAD+ for the catalytic domain of PARP enzymes. This competitive inhibition prevents the synthesis of PAR chains, thereby stalling the recruitment of the DNA repair machinery to sites of SSBs.[2]

-

PARP Trapping: Beyond catalytic inhibition, niraparib has been shown to "trap" PARP enzymes on the DNA at the site of damage.[2][3] The binding of niraparib to the PARP enzyme stabilizes the PARP-DNA complex, preventing the enzyme's dissociation even after repair would have been completed. These trapped complexes are highly cytotoxic, as they can obstruct DNA replication and transcription, leading to the formation of lethal double-strand breaks.[3] The potency of PARP trapping by different inhibitors does not always correlate with their catalytic inhibitory activity, with niraparib demonstrating a high trapping potential.[3][4]

Quantitative Data on Niraparib's Inhibitory Activity

The potency of niraparib has been quantified through various in vitro and cellular assays. The following tables summarize key inhibitory concentrations (IC50) and cell growth inhibitory concentrations (CC50) from published studies.

Table 1: Enzymatic Inhibition of PARP-1 and PARP-2 by Niraparib

| Enzyme | IC50 (nM) | Reference |

| PARP-1 | 3.8 | [1] |

| PARP-2 | 2.1 | [1] |

Table 2: Cellular Activity of Niraparib in Cancer Cell Lines

| Cell Line | BRCA Status | Cellular Assay | IC50 / CC50 (µM) | Reference |

| PEO1 | BRCA2 mutant | MTS | 7.487 | [5] |

| UWB1.289 | BRCA1 mutant | MTS | 21.34 | [5] |

| UWB1.289+BRCA1 | BRCA1 wild-type | MTS | 59.98 | [5] |

| MDA-MB-436 | BRCA1 mutant | Cell Viability | Not specified | [6] |

| HCC1937 | BRCA1 mutant | Cell Viability | 11 | [6] |

| OVCAR8 | BRCA wild-type | Cell Viability | ~20 | [7] |

| PEO1 | BRCA2 mutant | Cell Viability | ~28 | [7] |

| Capan-1 | BRCA2 deficient | Cell Viability | ~15 | [7] |

| MIA PaCa-2 | BRCA proficient | Cell Viability | 26 | [7] |

| PANC-1 | BRCA proficient | Cell Viability | 50 | [7] |

| HeLa BRCA1-deficient | BRCA1 silenced | Cell Proliferation | 0.034 | [8] |

| HeLa wild-type | BRCA1 proficient | Cell Proliferation | 0.852 | [8] |

| A549 BRCA2-deficient | BRCA2 silenced | Cell Proliferation | 0.011 | [8] |

| A549 wild-type | BRCA2 proficient | Cell Proliferation | 1.760 | [8] |

Signaling Pathways and Experimental Workflows

PARP-1/2 Signaling in DNA Single-Strand Break Repair

The following diagram illustrates the central role of PARP-1 and PARP-2 in the base excision repair (BER) pathway and the mechanism of niraparib's inhibitory action.

Synthetic Lethality in BRCA-Deficient Cancers

Niraparib's efficacy in cancers with BRCA1/2 mutations is a prime example of synthetic lethality. The diagram below explains this concept.

Experimental Workflow: Cellular PARP Inhibition Assay

The following diagram outlines a typical workflow for assessing the cellular activity of a PARP inhibitor like niraparib.

Detailed Experimental Protocols

Cell Viability Assay (CCK-8/MTS)

This protocol is used to determine the cytotoxic effect of niraparib on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., SKOV3, A2780, PEO1)

-

Complete cell culture medium

-

96-well cell culture plates

-

Niraparib stock solution (in DMSO)

-

Cell Counting Kit-8 (CCK-8) or MTS reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-6,000 cells per well and allow them to adhere overnight.[5][9]

-

Prepare serial dilutions of niraparib in complete culture medium from the stock solution. A typical concentration range is 0-40 µM.[9]

-

Remove the overnight culture medium from the cells and add 100 µL of the niraparib dilutions to the respective wells. Include a vehicle control (DMSO) group.

-

Incubate the plates for 24 to 48 hours at 37°C in a 5% CO2 incubator.[9]

-

Add 10 µL of CCK-8 or MTS reagent to each well and incubate for 2-4 hours at 37°C.[9]

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Immunofluorescence for DNA Damage Markers (γH2AX and RAD51)

This protocol is used to visualize and quantify DNA damage and the engagement of the homologous recombination repair pathway following niraparib treatment.

Materials:

-

Cells grown on coverslips

-

Niraparib

-

Paraformaldehyde (4%)

-

Triton X-100 (0.25-0.3%)

-

Blocking solution (e.g., 5% BSA or goat serum in PBS)

-

Primary antibodies: anti-γH2AX (e.g., 1:100-1:500 dilution), anti-RAD51 (e.g., 1:500 dilution)[10][11][12]

-

Fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488, Cy3)

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips in a multi-well plate and allow them to attach.

-

Treat the cells with the desired concentration of niraparib for a specified time (e.g., 6 hours).[12] In some experiments, DNA damage can be induced with an agent like ionizing radiation (e.g., 10 Gy) prior to or during niraparib treatment.[12]

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.[12]

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.25-0.3% Triton X-100 in PBS for 10-30 minutes.[12]

-

Block non-specific antibody binding with blocking solution for 1 hour at room temperature.[11]

-

Incubate the cells with primary antibodies diluted in blocking solution overnight at 4°C.[11]

-

Wash the cells three times with PBS.

-

Incubate with fluorescently labeled secondary antibodies diluted in blocking solution for 1-2 hours at room temperature, protected from light.[10]

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 10 minutes.[10]

-

Mount the coverslips on microscope slides using mounting medium.

-

Visualize the foci using a fluorescence microscope and quantify the number of foci per nucleus using image analysis software (e.g., ImageJ/Fiji).[7]

PARP Trapping Assay (Cell-Based)

This assay measures the ability of niraparib to trap PARP enzymes on chromatin.

Materials:

-

Cancer cell lines

-

Niraparib

-

Subcellular protein fractionation kit

-

Protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE and Western blotting reagents

-

Primary antibodies: anti-PARP1, anti-Histone H3 (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat cultured cells with niraparib at various concentrations for a specified duration.

-

Harvest the cells and perform subcellular fractionation according to the manufacturer's protocol to separate the chromatin-bound proteins from the soluble nuclear proteins.[3] It is crucial to include the respective concentrations of niraparib throughout the fractionation process to prevent the dissociation of the trapped PARP.[3]

-

Determine the protein concentration of the chromatin-bound fractions using a BCA assay.

-

Normalize the protein amounts for each sample from the chromatin-bound fraction.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with a primary antibody against PARP1.

-

Probe the same membrane with a primary antibody against a chromatin marker, such as Histone H3, to serve as a loading control.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative amount of PARP1 trapped on the chromatin in response to niraparib treatment.

Conclusion

Niraparib is a potent dual inhibitor of PARP-1 and PARP-2 that exerts its anticancer effects through both catalytic inhibition and the trapping of PARP-DNA complexes. Its mechanism of action, particularly the induction of synthetic lethality in homologous recombination-deficient tumors, has established it as a valuable therapeutic agent. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and utilize the therapeutic potential of niraparib and other PARP inhibitors. The visualization of key pathways and workflows aims to facilitate a clearer understanding of the complex biological processes involved.

References

- 1. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. jcancer.org [jcancer.org]

- 5. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Niraparib-induced STAT3 inhibition increases its antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Short-term starvation synergistically enhances cytotoxicity of Niraparib via Akt/mTOR signaling pathway in ovarian cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting of Rad51-dependent homologous recombination: implications for the radiation sensitivity of human lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

The Principle of Synthetic Lethality: A Deep Dive into Niraparib's Action in BRCA-Mutated Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Concept of Synthetic Lethality

In the realm of oncology, the principle of synthetic lethality has emerged as a powerful therapeutic strategy. This concept describes a genetic interaction where the loss of function of two genes individually has no effect on cell viability, but their simultaneous inactivation leads to cell death.[1] This provides a unique therapeutic window to selectively target cancer cells with specific genetic alterations, such as mutations in the BRCA1 and BRCA2 genes, while sparing normal, healthy cells. Poly(ADP-ribose) polymerase (PARP) inhibitors, such as niraparib, are a prime clinical example of the successful application of this principle.[2]

Mechanism of Action: Niraparib and PARP Inhibition in the Context of BRCA Mutations

Niraparib is a potent, orally active inhibitor of PARP enzymes, particularly PARP-1 and PARP-2.[3] These enzymes play a critical role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[4]

In healthy cells, if the BER pathway is inhibited by a PARP inhibitor like niraparib, the cell can still effectively repair DNA double-strand breaks (DSBs) that arise from the collapse of replication forks at the site of unrepaired SSBs. This is accomplished through the high-fidelity homologous recombination (HR) repair pathway, for which the BRCA1 and BRCA2 proteins are essential.[5]

However, in cancer cells harboring deleterious mutations in BRCA1 or BRCA2, the HR pathway is compromised.[5] These cells become heavily reliant on the PARP-mediated BER pathway to repair SSBs and maintain genomic integrity. When these BRCA-deficient cells are exposed to niraparib, two critical events occur:

-

Inhibition of PARP Catalytic Activity: Niraparib blocks the ability of PARP to synthesize poly(ADP-ribose) chains, which are necessary to recruit other DNA repair factors to the site of an SSB.[6] This leads to an accumulation of unrepaired SSBs.

-

PARP Trapping: Beyond catalytic inhibition, niraparib "traps" the PARP enzyme on the DNA at the site of the break.[6][7] This trapped PARP-DNA complex is highly cytotoxic as it obstructs DNA replication, leading to the collapse of replication forks and the formation of DSBs.

In BRCA-mutated cells, the accumulation of these DSBs cannot be efficiently repaired due to the defective HR pathway. The cell is then forced to rely on error-prone repair mechanisms like non-homologous end joining (NHEJ), which leads to genomic instability, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[8] This selective killing of BRCA-mutated cancer cells is the essence of the synthetic lethal interaction between PARP inhibition and BRCA deficiency.

Quantitative Data Summary

The efficacy of niraparib, driven by the principle of synthetic lethality, has been demonstrated in both preclinical and clinical studies.

Preclinical Data: In Vitro Cytotoxicity of Niraparib

The following table summarizes the half-maximal inhibitory concentration (IC50) and cytotoxic concentration (CC50) values of niraparib in various cancer cell lines, highlighting its potency in cells with BRCA mutations.

| Cell Line | Cancer Type | BRCA Status | Niraparib IC50/CC50 | Reference |

| MDA-MB-436 | Breast Cancer | BRCA1 mutant | 11 µM (IC50) | [9] |

| HCC1937 | Breast Cancer | BRCA1 mutant | ~96 µM (IC50 for Olaparib, less sensitive) | [9] |

| PEO1 | Ovarian Cancer | BRCA2 mutant | 7.487 µM (IC50) | [10] |

| UWB1.289 | Ovarian Cancer | BRCA1 mutant | 21.34 µM (IC50) | [10] |

| UWB1.289+BRCA1 | Ovarian Cancer | BRCA1 wild-type (reconstituted) | 58.98 µM (IC50) | [10] |

| BRCA1-deficient cells | Mammary Adenocarcinoma | BRCA1 deficient | 18 nM (CC50) | |

| BRCA2-deficient cells | Pancreatic Cancer | BRCA2 deficient | 90 nM (CC50) |

Clinical Data: Efficacy of Niraparib in Patients with BRCA-Mutated Ovarian Cancer

The following table summarizes the progression-free survival (PFS) data from pivotal Phase 3 clinical trials of niraparib as maintenance therapy in patients with BRCA-mutated ovarian cancer who responded to platinum-based chemotherapy.

| Clinical Trial | Patient Population | Niraparib Median PFS | Placebo Median PFS | Hazard Ratio (HR) | Reference |

| PRIMA | Newly Diagnosed, Advanced Ovarian Cancer | 22.1 months | 10.9 months | 0.40 | [11] |

| NOVA | Recurrent Ovarian Cancer | 21.0 months | 5.5 months | 0.27 | [11][12] |

| NORA | Recurrent Ovarian Cancer | Not Estimable | 5.5 months | 0.22 | [11] |

Key Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is used to assess the cytotoxic effects of niraparib on cancer cell lines and determine IC50 values.

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest (e.g., BRCA-mutated and wild-type)

-

Complete cell culture medium

-

Niraparib stock solution (dissolved in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader capable of measuring absorbance at 490-500 nm

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[13]

-

Drug Treatment: Prepare serial dilutions of niraparib in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of niraparib or vehicle control (DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[13]

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line.[13]

-

Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of blank wells (medium only) from all other readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

DNA Damage Quantification (Immunofluorescence for γH2AX)

This protocol is used to visualize and quantify DNA double-strand breaks (DSBs) in cells following treatment with niraparib.

Materials:

-

Cells cultured on glass coverslips in multi-well plates

-

Niraparib

-

Phosphate-buffered saline (PBS)

-

Fixative: 4% paraformaldehyde (PFA) in PBS

-

Permeabilization buffer: 0.25% Triton X-100 in PBS[14]

-

Blocking solution: 5% Bovine Serum Albumin (BSA) in PBS

-

Primary antibody: anti-γH2AX (phospho S139) antibody

-

Secondary antibody: Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)

-

Nuclear counterstain: DAPI

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells grown on coverslips with niraparib at the desired concentration and for the desired time. Include a vehicle control.

-

Fixation: Aspirate the medium, wash once with PBS, and fix the cells with 4% PFA for 15 minutes at room temperature.[14]

-

Washing: Wash the cells three times with PBS for 5 minutes each.[14]

-

Permeabilization: Incubate the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature to permeabilize the nuclear membrane.[14]

-

Washing: Wash the cells three times with PBS for 5 minutes each.[14]

-

Blocking: Block non-specific antibody binding by incubating with 5% BSA in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the anti-γH2AX primary antibody in the blocking solution (e.g., 1:500 dilution). Incubate the coverslips with the primary antibody overnight at 4°C in a humidified chamber.[14]

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in the blocking solution. Incubate the coverslips with the secondary antibody for 1-2 hours at room temperature, protected from light.[14]

-

Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Counterstaining: Incubate with DAPI solution for 5 minutes to stain the nuclei.

-

Mounting: Wash once with PBS and mount the coverslips onto microscope slides using antifade mounting medium.

-

Image Acquisition and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software such as ImageJ/Fiji.[14]

In Vitro PARP Activity Assay

This protocol is used to measure the enzymatic activity of PARP and assess the inhibitory potential of niraparib.

Materials:

-

PARP enzyme

-

Histone-coated microplate

-

Biotinylated NAD+

-

Activated DNA

-

Niraparib

-

Streptavidin-HRP

-

Chemiluminescent or colorimetric HRP substrate

-

Wash buffer

-

Microplate reader

Procedure (based on a common ELISA-based format):

-

Reagent Preparation: Prepare dilutions of niraparib.

-

Reaction Setup: In a histone-coated plate, add the PARP enzyme, activated DNA, and the various concentrations of niraparib or a vehicle control.

-

Initiation of Reaction: Add biotinylated NAD+ to each well to start the PARPylation reaction. Incubate for a specified time (e.g., 1 hour) at room temperature.

-

Washing: Wash the plate to remove unbound reagents.

-

Detection: Add Streptavidin-HRP to the wells and incubate. The Streptavidin-HRP will bind to the biotinylated PAR chains attached to the histones.

-

Washing: Wash the plate to remove unbound Streptavidin-HRP.

-

Signal Development: Add the HRP substrate. A chemiluminescent or colorimetric signal will be generated in proportion to the amount of PARP activity.

-

Measurement: Read the signal using a microplate reader.

-

Data Analysis: Calculate the percentage of PARP inhibition for each concentration of niraparib compared to the control and determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Synthetic lethality of niraparib in BRCA-mutated cells.

Caption: DNA damage response pathways and the impact of niraparib.

Caption: General experimental workflow for evaluating niraparib.

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. texaschildrens.org [texaschildrens.org]

- 4. bitesizebio.com [bitesizebio.com]

- 5. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]

- 6. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jcancer.org [jcancer.org]

- 10. Niraparib Efficacy and Safety in Patients with BRCA-Mutated Ovarian Cancer from 3 Phase 3 Trials [theoncologynurse.com]

- 11. icm.unicancer.fr [icm.unicancer.fr]

- 12. resources.novusbio.com [resources.novusbio.com]

- 13. benchchem.com [benchchem.com]

- 14. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

metabolic pathways of niraparib hydrochloride in vivo

An In-depth Technical Guide to the Metabolic Pathways of Niraparib Hydrochloride In Vivo

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niraparib, available as this compound, is a potent, orally active inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[1] These enzymes are critical components of the cellular DNA damage response, and their inhibition by niraparib leads to a phenomenon known as synthetic lethality in tumors with deficiencies in homologous recombination repair pathways, such as those with BRCA1/2 mutations.[1][2] Approved for the maintenance treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer, a thorough understanding of its in vivo absorption, distribution, metabolism, and excretion (ADME) is crucial for optimizing its clinical application and managing potential drug-drug interactions.[3][4] This technical guide provides a comprehensive overview of the metabolic fate of niraparib in vivo, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Pharmacokinetic Profile: A Summary of ADME Properties

Niraparib exhibits a pharmacokinetic profile characterized by rapid absorption, extensive distribution, a long elimination half-life, and clearance through multiple pathways.[3][5]

-

Absorption: Following oral administration, niraparib is rapidly absorbed, with peak plasma concentrations (Tmax) occurring approximately 2.5 to 4 hours post-dose.[6][7] It has a high absolute oral bioavailability of approximately 73%, and its absorption is not significantly affected by food.[4][5]

-

Distribution: Niraparib has a large apparent volume of distribution (Vd/F), estimated to be between 1074 L and 1220 L in cancer patients, indicating extensive distribution into tissues.[5] Plasma protein binding is approximately 83%.[5] Preclinical studies have shown that tumor exposure to niraparib is significantly greater than plasma exposure, a property that may contribute to its clinical efficacy.[8]

-

Metabolism: The biotransformation of niraparib is primarily mediated by carboxylesterases (CEs), with a minimal role for cytochrome P450 (CYP) enzymes.[6][9][10] The primary metabolic route is amide hydrolysis, followed by glucuronidation.[5][6]

-

Excretion: Elimination of niraparib and its metabolites occurs through both renal and fecal routes.[4] Following a single radiolabeled oral dose, approximately 47.5% of the radioactivity is recovered in the urine and 38.8% in the feces over 21 days.[4][5][11] The mean elimination half-life (t½) is long, ranging from 36 to 51 hours, which supports a once-daily dosing regimen.[5][12]

Primary Metabolic Pathways In Vivo

The in vivo metabolism of niraparib is a two-step process dominated by hydrolytic and conjugative reactions. The oxidative pathway, often a major route for many small molecule drugs, is negligible for niraparib.[6][9]

-

Phase I: Amide Hydrolysis: The principal metabolic transformation is the hydrolysis of the amide moiety of niraparib, catalyzed by carboxylesterases (CEs).[5][10][13] This reaction produces the major, but pharmacologically inactive, metabolite known as M1.[5][6]

-

Phase II: Glucuronidation: The M1 metabolite subsequently undergoes Phase II conjugation.[1][5] Specifically, it is glucuronidated by UDP-glucuronosyltransferases (UGTs) to form the M10 metabolite, which is a glucuronide of M1.[5][6] Both M1 and M10 are the major circulating metabolites identified in human plasma.[1][5]

The minimal involvement of CYP enzymes in niraparib's metabolism suggests a low potential for drug-drug interactions with CYP inhibitors or inducers.[9][13]

Quantitative Metabolic Data

Quantitative analysis from clinical studies provides precise measurements of niraparib's pharmacokinetic and disposition properties.

Table 1: Summary of Single-Dose Pharmacokinetic Parameters of Niraparib in Cancer Patients

| Parameter | Value | Reference(s) |

|---|---|---|

| Absolute Bioavailability (F) | ~73% | [4][5] |

| Time to Peak Plasma Conc. (Tmax) | 2.5 - 4.0 hours | [6][7] |

| Peak Plasma Concentration (Cmax) | 540 - 804 ng/mL | [5][6] |

| Elimination Half-Life (t½) | 36 - 95.6 hours | [5][6][7] |

| Apparent Volume of Distribution (Vd/F) | 1074 - 1220 L | [5] |

| Apparent Total Clearance (CL/F) | 8.39 - 16.2 L/h | [5][7] |

Data are derived from studies involving a single oral dose of 300 mg.

Table 2: Mass Balance and Excretion of a Single 300 mg Oral Dose of [¹⁴C]-Niraparib Over 21 Days

| Parameter | Value | Reference(s) |

|---|---|---|

| Mean Recovery in Urine (% of dose) | 47.5% | [4][5][11] |

| Mean Recovery in Feces (% of dose) | 38.8% | [4][5][11] |

| Total Mean Recovery (% of dose) | 86.3% | [6][11] |

| Unchanged Niraparib in Urine (% of dose) | ~11% (over 6 days) | [5] |

| Unchanged Niraparib in Feces (% of dose) | ~19% (over 6 days) |[5] |

Key Experimental Methodologies

The characterization of niraparib's ADME profile was primarily established through a human mass balance study using radiolabeled compounds.

Human Absorption, Metabolism, and Excretion (AME) Study Protocol

A pivotal open-label, single-dose study (ClinicalTrials.gov identifier: NCT02476552) was conducted to define the metabolic fate of niraparib.[6]

-

Study Population: The study enrolled six patients with advanced solid tumors.[6]

-

Dosing: Each patient received a single oral dose of 300 mg niraparib containing 100 μCi of ¹⁴C-labeled niraparib after an overnight fast.[6][11]

-

Sample Collection: Whole blood, plasma, urine, and feces were collected pre-dose and at multiple time points for up to 504 hours (21 days) post-dose to ensure comprehensive recovery of the administered radioactivity.[6]

-

Measurement of Total Radioactivity: Total radioactivity (TRA) in all biological matrices was quantified using Liquid Scintillation Counting (LSC). This method provides a mass balance assessment by measuring the parent drug and all its metabolites collectively.[6][11]

-

Metabolite Profiling and Quantification:

-

Plasma, urine, and feces samples were analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][11]

-

Separation was achieved on a C18 column with a gradient elution system.[6]

-

High-resolution mass spectrometry was used for the structural elucidation of metabolites.[9]

-

A validated LC-MS/MS bioanalytical method was used for the specific quantification of unchanged niraparib and its primary metabolite, M1, in plasma and urine.[6]

-

-

Pharmacokinetic Analysis: Plasma concentration-time data for total radioactivity, niraparib, and M1 were analyzed using non-compartmental methods to determine key pharmacokinetic parameters like Cmax, Tmax, AUC, and t½.[6]

Related Signaling Pathways

While not a direct aspect of its metabolism, understanding the signaling pathways niraparib influences is critical for drug development professionals.

-

PARP Inhibition: Niraparib's primary mechanism of action is the inhibition of PARP-1 and PARP-2, disrupting the repair of DNA single-strand breaks. In cells with deficient homologous recombination (HR), these unrepaired breaks lead to double-strand breaks during replication, causing genomic instability and cell death (synthetic lethality).[1]

-

Induction of Ferroptosis: Recent research has uncovered a novel anti-tumor mechanism. In the fatty acid-rich environment of the peritoneum, niraparib was found to upregulate the fatty acid transporter CD36 in ovarian cancer cells.[14] This leads to excessive fatty acid uptake and subsequent lipid peroxidation, ultimately inducing a form of programmed cell death called ferroptosis, which contributes to its efficacy against metastatic lesions.[14]

Conclusion

The metabolic profile of this compound is well-characterized, revealing a straightforward in vivo pathway that is advantageous for a modern oncology therapeutic. Its biotransformation is dominated by carboxylesterase-mediated hydrolysis to an inactive metabolite (M1), which is then glucuronidated (M10). The negligible role of the cytochrome P450 system minimizes the risk of metabolism-based drug-drug interactions. Niraparib is cleared by both renal and hepatobiliary pathways. This comprehensive understanding of its ADME properties, combined with its high bioavailability and long half-life, provides a solid foundation for its effective and safe use in the treatment of advanced cancers.

References

- 1. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]